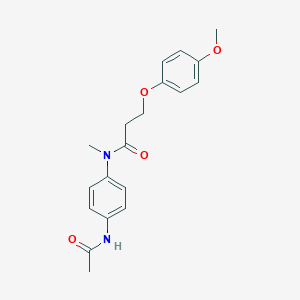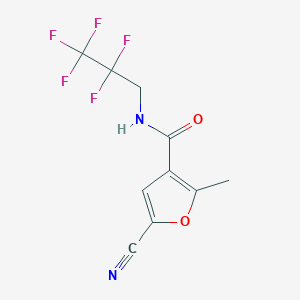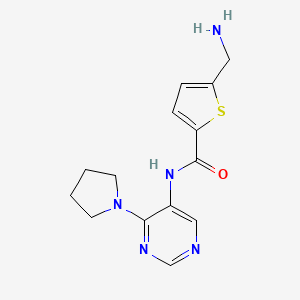![molecular formula C18H20N6O B7435364 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)
3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine exerts its effects by binding to specific receptors or enzymes in the body. For example, in the case of the dopamine D3 receptor, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine binds to the receptor and activates downstream signaling pathways that regulate dopamine release. In the case of cancer cells, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine inhibits the activity of DNA polymerase, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been shown to have a wide range of biochemical and physiological effects depending on the target receptor or enzyme. For example, in animal studies, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been shown to increase locomotor activity and induce hyperactivity in rats. In cancer cells, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.
実験室実験の利点と制限
One advantage of 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine is its high affinity for specific receptors and enzymes, which makes it a useful tool for studying their functions. However, one limitation of 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine is its potential toxicity and side effects, which can affect the interpretation of experimental results.
将来の方向性
Future research on 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine could focus on the development of novel compounds based on its scaffold structure, the exploration of its potential therapeutic applications in various diseases, and the investigation of its long-term effects on the body. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its effects on specific receptors and enzymes.
合成法
The synthesis of 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine involves a multistep process that starts with the preparation of 2-methoxyphenylhydrazine. This compound is then reacted with 2,6-dichloropyridazine to form 3-(2-methoxyphenyl)-6-chloropyridazine. The final step involves reacting 3-(2-methoxyphenyl)-6-chloropyridazine with 1-(4-aminopiperidin-1-yl)-1H-1,2,4-triazole to form 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine.
科学的研究の応用
3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction. In cancer research, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been shown to inhibit the growth of cancer cells by targeting the DNA replication process. In drug discovery, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
特性
IUPAC Name |
3-(2-methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-25-17-5-3-2-4-15(17)16-6-7-18(21-20-16)23-11-8-14(9-12-23)24-13-10-19-22-24/h2-7,10,13-14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJGFTOMXLXVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7435282.png)
![6-hydroxy-N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435286.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-2-[(2-phenylacetyl)amino]butanamide](/img/structure/B7435313.png)



![4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine](/img/structure/B7435347.png)
![Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate](/img/structure/B7435350.png)
![6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B7435357.png)



![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)
![5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine](/img/structure/B7435398.png)